

An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzoic acid

Cat. No.: B1360118

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-chloro-2-nitrobenzoic acid**, a pivotal chemical intermediate in organic synthesis and drug development. The document details its discovery and historical context, chemical and physical properties, established synthesis and reaction protocols, and its significant applications. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are described in detail. Additionally, logical workflows for its synthesis are visualized using the DOT language.

Introduction

3-Chloro-2-nitrobenzoic acid, with the chemical formula $C_7H_4ClNO_4$, is an aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules.^{[1][2]} Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a benzene ring, imparts unique reactivity that is highly valued in medicinal chemistry and materials science. The presence of both electron-withdrawing (nitro and chloro) and directing (carboxylic acid) groups makes it a strategic starting material for the synthesis of pharmaceuticals, particularly quinoline derivatives, agrochemicals, and various heterocyclic compounds.^{[1][2]} Research has also indicated its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.^{[1][2]}

Discovery and History

While the precise date and discoverer of the first synthesis of **3-chloro-2-nitrobenzoic acid** are not readily available in accessible literature, its emergence is intrinsically linked to the broader advancements in aromatic chemistry during the 19th and early 20th centuries. The development of reliable nitration and chlorination techniques for aromatic compounds by pioneering chemists of that era laid the groundwork for the synthesis of a vast number of substituted benzoic acid derivatives.

The systematic study of electrophilic aromatic substitution on substituted benzene rings, notably the work of chemists like Holleman, provided a predictive framework for the regioselectivity of such reactions. The synthesis of compounds like **3-chloro-2-nitrobenzoic acid** would have been a logical extension of these systematic investigations into the directing effects of multiple substituents on a benzene ring. Its utility as a synthetic intermediate would have been increasingly recognized with the growth of the pharmaceutical and dye industries, which heavily rely on such functionalized aromatic building blocks. The Beilstein Registry Number for this compound is 2109828, indicating its long-standing presence in the chemical literature.^[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-chloro-2-nitrobenzoic acid** is provided in the tables below.

General Properties

Property	Value
Chemical Formula	C ₇ H ₄ CINO ₄
Molecular Weight	201.56 g/mol ^{[1][3]}
CAS Number	4771-47-5 ^[3]
Appearance	White to light yellow crystalline solid ^{[1][2]}
Melting Point	237-239 °C (lit.) ^[3] ; 233-242°C ^[2]

Solubility

Solvent	Solubility
Water	Less soluble[1][2]
Ethanol	Soluble[1][2]
Acetone	Soluble[1][2]

Note: Specific quantitative solubility data is not readily available in the reviewed literature.

Spectral Data

Technique	Key Data
Mass Spectrometry (MS)	Molecular Ion Peak (m/z): 201[3]
^1H NMR	Spectrum available in chemical databases.
^{13}C NMR	Spectrum available in chemical databases.
Infrared (IR) Spectroscopy	Spectrum available in chemical databases.

Experimental Protocols

Detailed experimental protocols for the synthesis and a key reaction of **3-chloro-2-nitrobenzoic acid** are provided below.

Synthesis of 3-Chloro-2-nitrobenzoic Acid via Nitration of 3-Chlorobenzoic Acid

This method is one of the primary routes for the preparation of **3-chloro-2-nitrobenzoic acid**.
[2]

Materials:

- 3-Chlorobenzoic acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)

- Ice
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask, carefully add 3-chlorobenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Slowly add the nitrating mixture dropwise to the solution of 3-chlorobenzoic acid in sulfuric acid, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- The crude **3-chloro-2-nitrobenzoic acid** will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **3-chloro-2-nitrobenzoic acid**.

Reduction of 3-Chloro-2-nitrobenzoic Acid to 2-Amino-3-chlorobenzoic Acid

This reduction is a crucial step in utilizing **3-chloro-2-nitrobenzoic acid** as an intermediate for pharmaceuticals.

Materials:

- **3-Chloro-2-nitrobenzoic acid**

- Iron powder (Fe)

- Ammonium chloride (NH₄Cl)

- Ethanol

- Water

- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)

Procedure:

- In a round-bottom flask, create a suspension of **3-chloro-2-nitrobenzoic acid** in a mixture of ethanol and water.
- Add iron powder and a catalytic amount of ammonium chloride to the suspension.
- Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
- After the reaction is complete, filter the hot reaction mixture to remove the iron and iron salts.
- Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding hydrochloric acid.
- Filter, wash with cold water, and dry the purified 2-amino-3-chlorobenzoic acid.

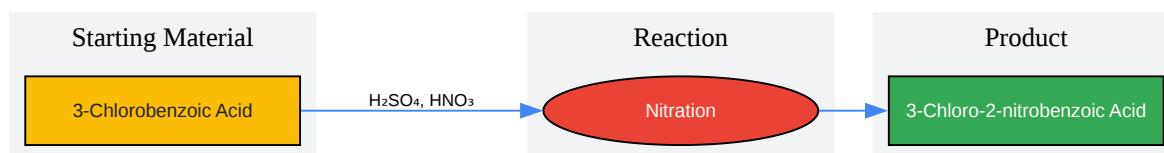
Applications in Research and Development

3-Chloro-2-nitrobenzoic acid is a valuable intermediate in several areas of chemical synthesis and drug discovery.

- Pharmaceutical Synthesis: It is a key precursor for the synthesis of various bioactive molecules, most notably quinoline derivatives, which form the core structure of many therapeutic agents.[1]
- Agrochemicals: It serves as a starting material for the development of new herbicides and other crop protection agents.[1]
- Heterocyclic Chemistry: The reactive nature of the compound makes it an excellent substrate for the construction of a wide range of heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.[1][2]
- Materials Science: Its derivatives have been investigated for applications in the development of new materials with specific optical or electronic properties.

Visualizations

Synthesis Workflow of 3-Chloro-2-nitrobenzoic Acid



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Caption: Synthesis workflow for **3-chloro-2-nitrobenzoic acid**.

Signaling Pathways

No direct involvement of **3-chloro-2-nitrobenzoic acid** in specific signaling pathways has been identified in the reviewed literature. Its primary role is that of a synthetic intermediate rather than a biologically active signaling molecule itself.

Conclusion

3-Chloro-2-nitrobenzoic acid is a chemical compound of significant industrial and academic importance. Its well-defined reactivity and versatile structure make it an indispensable tool for organic chemists and drug development professionals. While the specific details of its initial discovery are not prominently documented, its history is woven into the fabric of modern organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.

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